BenchChemオンラインストアへようこそ!

Roluperidone

Negative Symptoms Schizophrenia PANSS

Roluperidone (MIN-101/CYR-101/MT-210) is the only equipotent 5-HT2A/sigma‑2 antagonist devoid of direct dopaminergic activity, enabling precise interrogation of the neural circuits underlying avolition—a mechanistic specificity D2‑acting antipsychotics cannot replicate. It provides a validated benchmark effect size (−1.97 PANSS negative symptom factor) for head‑to‑head trials and network meta‑analyses. Its pure pharmacological profile makes it an ideal tool for medicinal chemistry programs developing next‑generation agents free of dopamine‑related side effects. Procure roluperidone for definitive target‑engagement studies, fMRI/electrophysiology mapping of sigma‑2/5‑HT2A networks, and controlled‑release formulation research targeting the BFB‑520 metabolite.

Molecular Formula C22H23FN2O2
Molecular Weight 366.4 g/mol
CAS No. 359625-79-9
Cat. No. B1679516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRoluperidone
CAS359625-79-9
SynonymsMIN-101;  MIN 101;  MIN101;  CYR-101;  CYR 101;  CYR101;  MT-210;  MT 210;  MT210;  Roluperidone
Molecular FormulaC22H23FN2O2
Molecular Weight366.4 g/mol
Structural Identifiers
SMILESC1CN(CCC1CN2CC3=CC=CC=C3C2=O)CC(=O)C4=CC=C(C=C4)F
InChIInChI=1S/C22H23FN2O2/c23-19-7-5-17(6-8-19)21(26)15-24-11-9-16(10-12-24)13-25-14-18-3-1-2-4-20(18)22(25)27/h1-8,16H,9-15H2
InChIKeyRNRYULFRLCBRQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Roluperidone (CAS 359625-79-9) Procurement: Chemical Identity, Mechanism, and Clinical Differentiation for Schizophrenia Negative Symptoms Research


Roluperidone (also known as MIN-101, CYR-101, MT-210) is a novel cyclic amide derivative [1] under investigation for the treatment of negative symptoms of schizophrenia. It functions as an antagonist with high, equipotent affinity for the serotonin 5-HT2A receptor (Ki = 7.53 nM) and the sigma-2 receptor (Ki = 8.19 nM) [2]. It also exhibits lower binding affinity for α1-adrenergic receptors and displays minimal to negligible affinity for dopaminergic, muscarinic, cholinergic, and histaminergic receptors [3]. This distinct receptor profile is designed to address the specific unmet need of negative symptoms without the direct dopamine D2 receptor antagonism associated with many traditional antipsychotics [4].

Why Generic Antipsychotic Substitution Fails: The Unique Target Profile of Roluperidone for Negative Symptom Research


Roluperidone's clinical and pharmacological profile cannot be substituted by generic D2 antagonist antipsychotics or even other 5-HT2A antagonists due to its unique equipotent binding to sigma-2 receptors and its complete lack of direct dopaminergic activity at clinically relevant doses [1]. While many antipsychotics (e.g., cariprazine, amisulpride) improve negative symptoms via D2/D3 partial agonism or antagonism, their efficacy in this domain is often confounded by improvements in positive symptoms or is accompanied by a burden of dopaminergic side effects [2]. Roluperidone's mechanism is designed to directly target the neurocircuitry of negative symptoms, as evidenced by network analysis showing a direct effect on avolition, the core driver of the negative symptom constellation [3]. This fundamentally different mechanism of action necessitates the use of the specific compound for accurate target engagement and functional studies, as demonstrated in the comparative evidence below.

Quantitative Differentiation of Roluperidone (CAS 359625-79-9): Head-to-Head and Cross-Study Evidence Against Key Comparators


Clinical Efficacy vs. Placebo: PANSS Negative Symptom Factor Score Improvement

In a pivotal Phase 2b randomized controlled trial (RCT), roluperidone 64 mg demonstrated a statistically significant improvement in the PANSS negative symptom factor score compared to placebo [1]. This confirms the compound's primary target engagement and clinical utility in the indicated patient population. The effect size provides a benchmark for subsequent studies and comparisons.

Negative Symptoms Schizophrenia PANSS Clinical Trial Efficacy

Pharmacological Selectivity: Lack of Dopamine D2 Receptor Affinity vs. Amisulpride and Cariprazine

Roluperidone exhibits no significant affinity for dopaminergic receptors at clinical doses [1], a key differentiator from D2-acting agents like amisulpride and D2/D3 partial agonists like cariprazine. Amisulpride's primary mechanism is selective D2/D3 antagonism, and cariprazine is a D3/D2 partial agonist [2]. This difference in primary pharmacology is directly linked to the side effect profile. While quantitative Ki values for roluperidone at D2 are not measurable (essentially no binding), the clinical consequence is the avoidance of dopamine-related side effects such as extrapyramidal symptoms (EPS) and prolactin elevation.

Receptor Binding Selectivity Dopamine D2 5-HT2A Sigma-2 Side Effects

Formulation Optimization: Reduced Cmax of Metabolite BFB-520 to Mitigate QTc Prolongation Risk

A specific formulation of roluperidone was developed for Phase 3 trials to address transient QTc increases observed at the higher dose in Phase 2b [1]. This improved formulation reduced the maximum plasma concentration (Cmax) of the inactive metabolite BFB-520 by approximately 30% compared to the Phase 2b formulation, while maintaining bioequivalent exposure (AUC) of the parent drug [2]. A subsequent thorough QT study with the new formulation demonstrated no clinically significant effect on cardiac repolarization at doses up to 160 mg [3]. This represents a targeted, quantitative improvement in the drug's safety profile through formulation science.

Pharmacokinetics Formulation Safety QTc Interval Metabolite BFB-520

Network Pharmacology: Direct Targeting of Avolition as Central Driver of Negative Symptom Improvement

Network Intervention Analysis (NIA) of Phase 2b and Phase 3 clinical trial data revealed that the efficacious 64 mg/day dose of roluperidone exerts a direct effect on avolition, a core negative symptom [1]. This direct effect on avolition then cascades to produce global improvements across the entire negative symptom construct [2]. This finding, replicated in two independent trials, provides a unique, systems-level understanding of the compound's mechanism that is not available for most comparators. In contrast, the mechanism of action for other negative symptom treatments, such as cariprazine or amisulpride, is primarily described at the receptor level without this degree of symptom-network specificity.

Network Analysis Avolition Negative Symptoms Mechanism of Action Systems Pharmacology

High-Value Research and Procurement Applications for Roluperidone Based on Differentiated Evidence


Investigating the Neurobiology of Avolition and Negative Symptoms in Schizophrenia

Researchers can utilize roluperidone as a specific pharmacological tool to probe the neural circuits underlying avolition. The network analysis evidence showing a direct effect on avolition [1] provides a unique rationale for using roluperidone in functional MRI (fMRI) or electrophysiology studies designed to map the brain networks modulated by sigma-2 and 5-HT2A antagonism in the context of negative symptoms. This application is not directly supported by evidence for other D2-acting comparators.

Development of Novel, Non-Dopaminergic Antipsychotic Therapies

Procurement of roluperidone is essential for medicinal chemistry and drug discovery programs aiming to develop next-generation antipsychotics that avoid dopamine receptor blockade. Its equipotent 5-HT2A/sigma-2 antagonist profile with no D2 affinity [2] serves as a validated chemical starting point and a benchmark for new chemical entities. Comparative studies with roluperidone can assess the contribution of sigma-2 antagonism to efficacy and tolerability.

Formulation and Pharmacokinetic Studies to Mitigate Metabolite-Driven Safety Concerns

The quantitative evidence linking the Cmax of the BFB-520 metabolite to QTc prolongation [3] positions roluperidone as a compelling case study for formulation scientists. Research on controlled-release formulations, prodrugs, or alternative delivery systems that specifically reduce BFB-520 exposure can be directly compared to the known safety margins of the optimized Phase 3 formulation.

Clinical Trial Design and Comparative Effectiveness Research in Negative Symptoms

The clinical efficacy data, specifically the -1.97 point mean difference on the PANSS negative symptom factor [4], provides a concrete benchmark for power calculations and trial design in new studies of negative symptoms. Roluperidone can serve as a reference compound in head-to-head trials or network meta-analyses against other emerging treatments like pimavanserin or cariprazine, facilitating direct comparisons of effect sizes and tolerability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Roluperidone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.